3-(4-Methoxyphenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one

Description

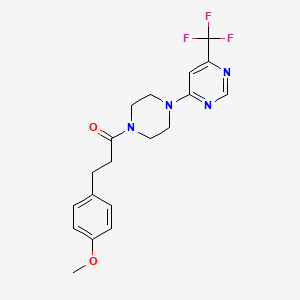

3-(4-Methoxyphenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one is a synthetic small molecule characterized by a propan-1-one backbone linking two pharmacophoric moieties:

- A 4-methoxyphenyl group at the 3-position of the ketone chain.

- A piperazine ring substituted at the 4-position with a 6-(trifluoromethyl)pyrimidin-4-yl group.

The trifluoromethylpyrimidine moiety is a common feature in medicinal chemistry due to its metabolic stability and hydrophobic interactions with biological targets . The piperazine ring enhances solubility and facilitates binding to receptors such as serotonin or dopamine receptors, as seen in structurally related compounds .

Properties

IUPAC Name |

3-(4-methoxyphenyl)-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F3N4O2/c1-28-15-5-2-14(3-6-15)4-7-18(27)26-10-8-25(9-11-26)17-12-16(19(20,21)22)23-13-24-17/h2-3,5-6,12-13H,4,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRBAYHZQFUULPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-Methoxyphenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The molecular structure of the compound can be represented by the following details:

| Property | Value |

|---|---|

| Chemical Formula | C₁₈H₁₈F₃N₃O₃ |

| Molecular Weight | 381.35 g/mol |

| CAS Number | 870980-07-7 |

| IUPAC Name | This compound |

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its effects on various cellular pathways and its potential therapeutic applications.

Antitumor Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antitumor properties. For instance, compounds with similar structural motifs have shown efficacy against various cancer cell lines, including Mia PaCa-2 and PANC-1. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation and survival .

Antimicrobial Properties

Compounds structurally related to this compound have demonstrated broad-spectrum antimicrobial activity. For example, certain derivatives have been reported to exhibit minimum inhibitory concentrations (MIC) as low as 15.62 µg/ml against various bacterial strains . This suggests a potential for development as antimicrobial agents.

Central Nervous System (CNS) Activity

Some derivatives have been evaluated for their effects on serotonin receptors, indicating potential applications in treating psychiatric disorders. The structure appears to influence receptor affinity significantly, with certain modifications leading to enhanced activity at serotonin receptors .

Structure-Activity Relationship (SAR)

The SAR studies provide insights into how modifications to the core structure impact biological activity:

| Modification | Effect on Activity |

|---|---|

| Addition of trifluoromethyl group | Increased potency against target receptors |

| Variation in piperazine substituents | Altered affinity for serotonin receptors |

| Methoxy substitution on phenyl ring | Enhanced solubility and bioavailability |

These findings suggest that careful modification of the compound's structure can lead to improved therapeutic profiles.

Case Study 1: Antitumor Efficacy

In a controlled study, a series of piperazine derivatives similar to our compound were synthesized and tested against several cancer cell lines. The most potent compound exhibited IC₅₀ values in the low nanomolar range, demonstrating significant cytotoxicity while sparing normal cells .

Case Study 2: CNS Activity Evaluation

Another study focused on evaluating the central nervous system effects of related compounds through behavioral assays in mice. The results indicated that specific modifications led to enhanced analgesic properties, suggesting potential applications in pain management .

Scientific Research Applications

Medicinal Chemistry Applications

-

Antiparasitic Activity

- Research indicates that compounds similar to 3-(4-Methoxyphenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one exhibit significant antiparasitic properties. For instance, studies on related pyrimidine derivatives have shown effectiveness against Toxoplasma gondii, suggesting potential for treating parasitic infections .

-

Inhibition of Kinase Activity

- The compound is being investigated for its ability to inhibit specific kinases involved in cancer progression. In related studies, pyrimidine derivatives have demonstrated selective inhibition of activin receptor-like kinases (ALKs), which are crucial in various signaling pathways associated with tumor growth .

- Neuropharmacological Effects

Data Tables

| Application Area | Compound Activity | Reference |

|---|---|---|

| Antiparasitic | Inhibits Toxoplasma gondii | |

| Kinase Inhibition | Selective inhibition of ALK1/2/6 | |

| Neuropharmacology | Potential anxiolytic effects |

Case Studies

- Antiparasitic Study

- Kinase Profiling

- Neuropharmacological Research

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrimidine Ring

The 6-(trifluoromethyl)pyrimidin-4-yl group undergoes regioselective substitution due to electron-withdrawing effects of the trifluoromethyl (-CF₃) group:

-

The -CF₃ group deactivates the pyrimidine ring, directing electrophilic attacks to the 2- and 5-positions .

-

Piperazine substitution at the 4-position is stable under mild acidic/basic conditions but can be displaced under catalytic coupling.

Piperazine Ring Functionalization

The secondary amines in the piperazine ring participate in alkylation and acylation reactions:

-

Acylation at the piperazine nitrogen improves metabolic stability in drug design .

-

Reductive alkylation preserves the piperazine ring’s conformation while introducing methyl groups .

Ketone Group Reactivity

The propan-1-one carbonyl group enables classic ketone transformations:

| Reaction Type | Conditions | Outcome | Source |

|---|---|---|---|

| Reduction | NaBH₄ or LiAlH₄ | Secondary alcohol formation | |

| Condensation | NH₂OH·HCl, EtOH/H₂O | Oxime derivatives | |

| Grignard addition | RMgX, THF, 0°C | Tertiary alcohol products |

-

Steric hindrance from the 4-methoxyphenyl group may slow nucleophilic additions to the ketone.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

| Reaction Type | Catalyst System | Applications | Source |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl formation via boronic acid coupling | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | C–N bond formation with aryl halides |

-

The trifluoromethyl group enhances electron deficiency, facilitating oxidative addition in cross-couplings .

Stability Unde

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Piperazine-Linked Compounds

The target compound shares a piperazine-propanone core with multiple analogs. Key structural differences lie in substituents on the aryl group and the distal heterocycle.

Table 1: Comparison of Piperazine-Linked Propanone Derivatives

Key Observations :

Chain Length :

Comparison with Urea-Linked Piperazine Analogs

describes urea derivatives (e.g., compounds 11a–11o) with a piperazine-thiazolylmethyl core. These compounds differ from the target molecule in:

- Linker Type : Urea (-NH-C(O)-NH-) vs. ketone (-C(O)-).

- Heterocycle : Thiazole vs. pyrimidine.

Table 2: Urea vs. Ketone Linkers in Piperazine Derivatives

Functional Implications :

- Urea linkers may engage in stronger hydrogen bonding with targets, while ketones prioritize hydrophobic interactions.

- The pyrimidine ring in the target compound could enhance π-stacking in enzyme active sites compared to thiazole .

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | Key Reference Compound | Challenges |

|---|---|---|---|

| Piperazine coupling | 65-75 | Trifluoromethyl group stability | |

| Microwave-assisted | 80-85 | Optimization of reaction time/temperature |

How should researchers ensure safe handling and storage of this compound?

Basic Question

Safety protocols align with guidelines for aromatic amines and trifluoromethylated compounds:

- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods during synthesis to mitigate inhalation risks.

- Storage: In airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the trifluoromethyl group .

What advanced techniques are recommended for structural characterization?

Basic Question

- X-ray crystallography: Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying piperazine and pyrimidine ring conformations .

- Spectroscopic validation: Cross-reference NMR (¹H/¹³C) and FT-IR data with analogous compounds (e.g., 3-(4-fluorophenyl) derivatives in and ).

How can contradictions in crystallographic data be resolved?

Advanced Question

Data inconsistencies (e.g., bond length deviations or thermal parameters) may arise from:

- Twinned crystals: Apply SHELXD for structure solution and validate with PLATON’s TWINABS tool .

- Disorder in trifluoromethyl groups: Use restraints in SHELXL refinement and compare with high-resolution models in and .

- Cross-validation: Pair crystallographic data with DFT-calculated geometries to resolve ambiguities .

What experimental frameworks are suitable for studying environmental fate and biodegradation?

Advanced Question

Adopt a tiered approach inspired by ’s INCHEMBIOL project:

Physicochemical profiling: Determine logP, pKa, and hydrolysis rates under varying pH/temperature.

Biotic/abiotic transformation studies: Use LC-MS/MS to track degradation products in soil/water matrices.

Ecotoxicology assays: Evaluate acute/chronic effects on model organisms (e.g., Daphnia magna) at environmentally relevant concentrations.

Q. Table 2: Key Parameters for Environmental Studies

| Parameter | Method | Relevance |

|---|---|---|

| Hydrolysis half-life | OECD 111 (pH 4-9, 25-50°C) | Predict persistence in aquatic systems |

| Soil sorption (Kd) | Batch equilibrium | Assess groundwater contamination risk |

How can reaction conditions be optimized for scalable synthesis?

Advanced Question

- Solvent selection: Replace DMF with biodegradable alternatives (e.g., cyclopentyl methyl ether) to improve green metrics without compromising yield .

- Catalyst screening: Test Pd/C or Ni catalysts for hydrogenation steps, noting trifluoromethyl group sensitivity to over-reduction.

- DOE (Design of Experiments): Use factorial designs to balance temperature, stoichiometry, and reaction time (e.g., ’s split-plot approach adapted for chemical synthesis).

What strategies address low bioavailability in pharmacological studies?

Advanced Question

- Prodrug design: Introduce hydrolyzable groups (e.g., acetyl) to the methoxyphenyl moiety, informed by ’s work on methylphenyl derivatives.

- Cosolvency: Use PEG-400/water mixtures to enhance solubility, validated by phase diagrams.

- Permeability assays: Employ Caco-2 cell models to optimize logD values (target 1-3) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.